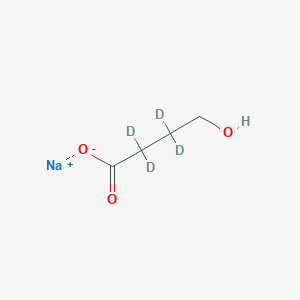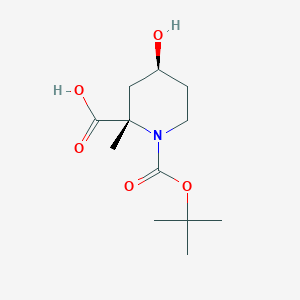
(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate
Overview
Description
(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, with two chiral centers at the 2nd and 4th positions of the piperidine ring. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and methylamine.
Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting tert-butyl acetoacetate with methylamine under basic conditions.
Hydroxylation: The hydroxyl group at the 4th position is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis. For example, the tert-butyl group can be introduced as a protecting group and later removed under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydroxylation reactions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chiral Building Block: Utilized as a chiral building block in asymmetric synthesis.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Ligands: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored for its potential in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
Catalysts: Used in the development of catalysts for chemical reactions.
Material Science: Investigated for its applications in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-Benzyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
(2S,4S)-1-Methyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
Steric Effects: The tert-butyl group provides significant steric hindrance, affecting the compound’s reactivity and binding properties.
Hydroxyl Group: The presence of the hydroxyl group at the 4th position enhances its potential for hydrogen bonding and interaction with biological targets.
This detailed overview covers the essential aspects of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCSVRVCHORHW-UFBFGSQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116956 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-89-4 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


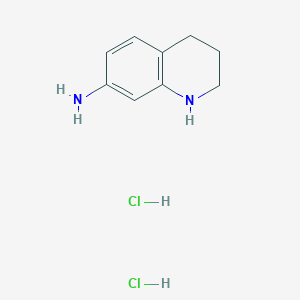
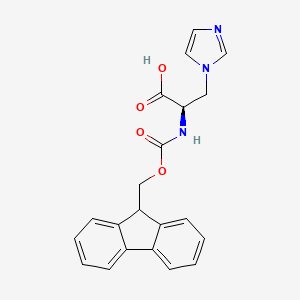
![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)
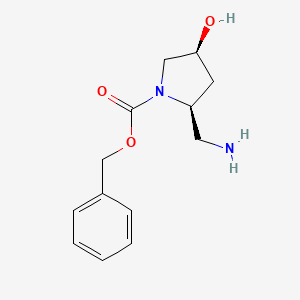

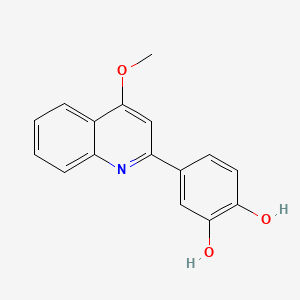
![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)
